molecular formula C11H22ClNO2 B3154067 Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride CAS No. 77075-24-2

Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride

Cat. No.: B3154067
CAS No.: 77075-24-2
M. Wt: 235.75 g/mol
InChI Key: QQHYOQPKPTXXKN-UHFFFAOYSA-N
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Description

Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl ring with an amino group and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

    Esterification: The ethyl ester group is added through esterification reactions, typically involving ethanol and an acid catalyst.

    Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride can be compared with similar compounds such as:

    Cyclohexylamine: Lacks the ester group, making it less versatile in certain reactions.

    Ethyl 3-aminopropanoate: Lacks the cyclohexyl ring, affecting its steric properties.

    Cyclohexyl ethyl ester: Lacks the amino group, limiting its biological interactions.

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 3-(4-aminocyclohexyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h9-10H,2-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHYOQPKPTXXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCC(CC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride
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Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride
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Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride
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Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride
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Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride
Reactant of Route 6
Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride

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